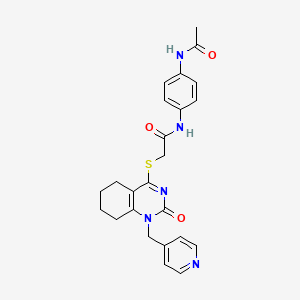

N-Methyl-2-(ethylimino)-3-ethyl-4-oxothiazolidine-5-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

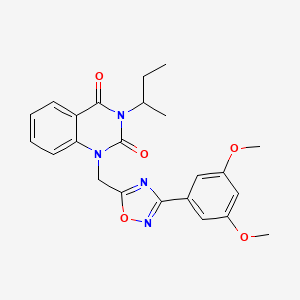

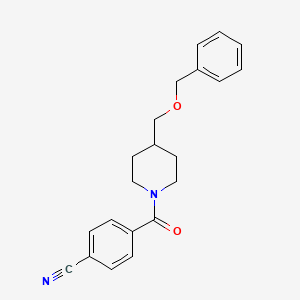

“N-Methyl-2-(ethylimino)-3-ethyl-4-oxothiazolidine-5-acetamide” is a complex organic compound. It contains functional groups such as an amine (-NH2), an imine (=NH), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and an acetamide group (CH3CONH2) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines like this are often synthesized through methods such as reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, or alkylation of phthalimide followed by hydrolysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, which is a heterocyclic ring, would significantly influence its 3D structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amine and imine groups are likely to participate in various reactions. For instance, amines can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like amine and acetamide would likely make it polar and potentially soluble in water .Scientific Research Applications

Corrosion Inhibition

One significant application is in the realm of corrosion inhibition. Studies have investigated the electrochemical behavior of similar thiazolidine derivatives, showcasing their potential as corrosion inhibitors in acid media. For instance, Cruz et al. (2004) evaluated the corrosion inhibition efficiency of imidazoline derivatives on carbon steel, highlighting the importance of nitrogen atoms and plane geometry in enhancing inhibitor performance through metal surface coordination (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of similar structural frameworks have been synthesized and tested for various biological activities. For example, synthesis and pharmacological studies have led to the development of compounds with potential as antibacterial agents, highlighting the versatility of these structures in drug development processes (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Enzymatic Reaction Facilitation

Additionally, the ability of thiazolidine derivatives to serve as substrates or inhibitors for enzymatic reactions has been documented. Williamson and Meister (1981) discussed the use of L-2-oxothiazolidine-4-carboxylate as a substrate for 5-oxo-L-prolinase, which facilitates the conversion to cysteine, suggesting potential therapeutic applications in conditions related to glutathione depletion (Williamson & Meister, 1981).

Antimicrobial and Antioxidant Properties

The exploration of thiazolidine derivatives for antimicrobial and antioxidant properties is another area of interest. Research into novel thiazolopyrimidine derivatives has shown potential antioxidant and antimicrobial activities, demonstrating the chemical versatility and applicability of these compounds in addressing bacterial and fungal infections (Youssef & Amin, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-4-12-10-13(5-2)9(15)7(16-10)6-8(14)11-3/h7H,4-6H2,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQNFKWEVIZVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)

![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)